N-(4-(4-nitrophenyl)thiazol-2-yl)-3-(pentyloxy)benzamide
Description
Properties
IUPAC Name |
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-pentoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-2-3-4-12-28-18-7-5-6-16(13-18)20(25)23-21-22-19(14-29-21)15-8-10-17(11-9-15)24(26)27/h5-11,13-14H,2-4,12H2,1H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSBPZKEGOONRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Isothiocyanate-Mediated Route
Procedure :
- React 3-(pentyloxy)benzoyl chloride with potassium thiocyanate in dry acetone to form 3-(pentyloxy)benzoyl isothiocyanate.
- Treat 4-nitrobenzylamine with the isothiocyanate to yield 1-(3-(pentyloxy)benzoyl)-3-(4-nitrobenzyl)thiourea (Intermediate A).
Reaction Conditions :
Direct Thiourea Formation
Procedure :
- React 3-(pentyloxy)benzoic acid with thionyl chloride to form the acyl chloride.
- Combine with ammonium thiocyanate and 4-nitroaniline in dichloromethane.
Reaction Conditions :
Thiazole Ring Cyclization
Intermediate A undergoes cyclization to form the thiazole core. Two methods are prevalent:
α-Bromoacetone Cyclization
Procedure :
- Add α-bromoacetone (1.2 equiv) to Intermediate A in ethanol.
- Reflux at 80°C for 6–8 hours.
Key Observations :
Microwave-Assisted Solvent-Free Cyclization
Procedure :
- Mix Intermediate A with α-bromoacetone (1.5 equiv) and potassium carbonate.
- Irradiate in a microwave reactor at 120°C for 15–20 minutes.
Advantages :
Final Amide Coupling
The thiazole-2-amine intermediate is coupled with 3-(pentyloxy)benzoyl chloride to form the target compound.
Procedure :
- Dissolve 4-(4-nitrophenyl)thiazol-2-amine (1 equiv) in dry THF.
- Add 3-(pentyloxy)benzoyl chloride (1.1 equiv) and DMAP (0.1 equiv).
- Stir at room temperature for 12 hours.
Purification :
Alternative Pathways and Optimization
One-Pot Synthesis
Procedure :
- Combine 3-(pentyloxy)benzoyl isothiocyanate, 4-nitrobenzylamine, and α-bromoacetone in a single reactor.
- Reflux in ethanol for 10 hours.
Yield : 60–65% (lower due to competing side reactions).
Comparative Analysis of Methods
| Method | Conditions | Yield | Time | Purity |
|---|---|---|---|---|
| α-Bromoacetone Cyclization | Reflux, EtOH, 8h | 75–80% | Long | >95% |
| Microwave Cyclization | Solvent-free, 120°C, 20m | 82–85% | Short | >98% |
| One-Pot Synthesis | Reflux, EtOH, 10h | 60–65% | Moderate | 90–92% |
Characterization and Validation
- NMR : ¹H NMR (400 MHz, CDCl₃) δ: 8.21 (d, J = 8.8 Hz, 2H, Ar-NO₂), 7.89 (s, 1H, thiazole-H), 7.45–7.30 (m, 4H, benzamide-H), 4.12 (t, J = 6.6 Hz, 2H, OCH₂), 1.80–1.20 (m, 9H, pentyl).
- HPLC : Purity >98% (C18 column, acetonitrile/water 70:30).
Challenges and Troubleshooting
- Nitro Group Stability : Avoid prolonged exposure to reducing agents or high temperatures (>150°C) to prevent nitro group reduction.
- Byproduct Formation : Use excess α-bromoacetone (1.5 equiv) to minimize thiourea dimerization.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-nitrophenyl)thiazol-2-yl)-3-(pentyloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Halogenated or nitrated derivatives of the compound.
Scientific Research Applications
N-(4-(4-nitrophenyl)thiazol-2-yl)-3-(pentyloxy)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-(4-nitrophenyl)thiazol-2-yl)-3-(pentyloxy)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The thiazole ring and nitrophenyl group are key structural features that contribute to its binding affinity and specificity. The compound may also interact with cellular pathways involved in signal transduction, apoptosis, or cell proliferation.
Comparison with Similar Compounds
Chemical Structure and Key Features :
- Thiazole ring: A five-membered heterocycle with sulfur and nitrogen atoms, known for enhancing metabolic stability and binding affinity in drug design .
- 3-Pentyloxybenzamide : The pentyloxy chain contributes to lipophilicity, which may improve membrane permeability and bioavailability .
While direct synthesis data for this compound is absent in the provided evidence, analogous thiazole-based benzamides are typically synthesized via cyclocondensation of α-haloketones with thioamides or through coupling reactions using carbodiimide reagents (e.g., EDCI/HOBt) .
Comparison with Similar Compounds
Structurally analogous compounds vary in substituents on the thiazole ring and benzamide core, leading to differences in physicochemical properties and bioactivity. Below is a detailed comparison:
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Properties
*Calculated molecular weight based on formula.
Key Findings from Comparative Analysis
Electronic and Steric Effects
- Nitro vs. Chloro/Pyridinyl Groups : The 4-nitrophenyl group in the target compound provides stronger electron-withdrawing effects compared to dichlorophenyl () or pyridinyl () substituents. This may enhance electrophilic reactivity, influencing binding to biological targets like enzymes or receptors .
- Pentyloxy vs.
Physicochemical Properties
- Melting Points : Compounds with polar substituents (e.g., 13e and 13f in ) exhibit higher melting points (154–158°C) due to increased crystallinity, whereas lipophilic groups like pentyloxy may lower melting points .
- Solubility : The 3,4,5-trimethoxyphenyl group in 13f () enhances water solubility compared to the nitro group, which is highly hydrophobic .
Biological Activity
N-(4-(4-nitrophenyl)thiazol-2-yl)-3-(pentyloxy)benzamide is a compound of interest due to its potential biological activities. This article summarizes the available research on its biological activity, including mechanisms of action, therapeutic potential, and related studies.
Chemical Structure
The compound can be represented by the following structural formula:
Antimicrobial Activity
Research indicates that thiazole derivatives, including compounds similar to this compound, exhibit significant antimicrobial properties. For instance, studies have shown that substituted thiazoles can inhibit the growth of various bacteria and fungi .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Target Organism | Activity Type | Reference |
|---|---|---|---|
| Thiazole A | Staphylococcus aureus | Bactericidal | |
| Thiazole B | Candida albicans | Fungicidal | |
| Thiazole C | Escherichia coli | Bacteriostatic |
Anti-inflammatory Properties
Thiazole derivatives have also been investigated for their anti-inflammatory effects. In vivo studies suggest that these compounds can reduce inflammation markers in animal models, potentially through inhibition of pro-inflammatory cytokines .
Case Study: Anti-inflammatory Effects
A study involving a rat model demonstrated that administration of a thiazole derivative reduced levels of TNF-alpha and IL-6, indicating a significant anti-inflammatory effect. The compound was administered at a dosage of 10 mg/kg body weight, with results measured after 24 hours .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Thiazole derivatives are known to inhibit specific enzymes involved in microbial metabolism.
- Disruption of Membrane Integrity : These compounds can interact with microbial membranes, leading to cell lysis.
- Cytokine Modulation : They may modulate the immune response by affecting cytokine production.
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding how the compound behaves in biological systems. Preliminary data suggest that this compound is metabolized through pathways including reduction and acetylation. In a study where the compound was administered intraperitoneally to rats, metabolites were identified using HPLC analysis .
Table 2: Metabolic Pathways
| Metabolite Name | Pathway | Detection Method |
|---|---|---|
| Reduced form | Reduction | HPLC |
| Acetylated derivative | N-acetylation | HPLC |
| Dealkylated product | N-dealkylation | HPLC |
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing N-(4-(4-nitrophenyl)thiazol-2-yl)-3-(pentyloxy)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling a thiazole core with nitroaryl and benzamide substituents. Key steps include:
- Thiazole ring formation : Cyclization of thiourea derivatives with α-haloketones under reflux conditions in polar aprotic solvents like DMSO or acetonitrile .
- Substituent introduction : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between carboxylic acids and amines .
- Optimization : Reaction temperature (60–100°C), solvent polarity, and catalyst choice (e.g., palladium for cross-coupling) critically influence yield and purity. Purification via column chromatography or recrystallization is recommended .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy : H and C NMR to verify substituent positions and aromatic proton environments .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection at λ = 254 nm .
Q. What are the primary biological targets or pathways associated with this compound?
- Methodological Answer : Thiazole-benzamide hybrids often target enzymes or receptors involved in disease pathways. For example:
- Kinase inhibition : Assay using recombinant kinases (e.g., EGFR or MAPK) with ATP-competitive binding studies .
- Apoptosis induction : Evaluate caspase-3/7 activation in cancer cell lines (e.g., HeLa or MCF-7) via fluorometric assays .
Advanced Questions
Q. How can researchers optimize the compound’s pharmacological properties (e.g., solubility, bioavailability) through structural modifications?
- Methodological Answer :
- Solubility enhancement : Introduce polar groups (e.g., hydroxyl or sulfonyl) on the benzamide or nitroaryl moiety .
- Bioavailability : Perform logP calculations and in vitro permeability assays (e.g., Caco-2 cell monolayer) to balance lipophilicity. Replace the pentyloxy chain with shorter alkoxy groups or PEG-like spacers .
- SAR studies : Compare analogs (e.g., methoxy vs. nitro substituents) using in silico docking (AutoDock Vina) and in vitro IC determinations .
Q. How should researchers resolve contradictory data in biological activity assays (e.g., variable IC values across studies)?
- Methodological Answer :
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Orthogonal validation : Confirm activity using alternate methods (e.g., SPR for binding affinity vs. cell viability assays) .
- Compound stability : Test degradation under assay conditions (pH, temperature) via LC-MS to rule out artifacts .
Q. What computational strategies are effective for elucidating the compound’s mechanism of action?
- Methodological Answer :
- Molecular docking : Use tools like Schrödinger Maestro to predict binding poses in enzyme active sites (e.g., COX-2 or tubulin) .
- MD simulations : Analyze ligand-protein stability over 100-ns trajectories (GROMACS/AMBER) to identify critical interactions .
- QSAR modeling : Develop predictive models using descriptors like topological polar surface area (TPSA) and H-bond donors/acceptors .
Q. How can researchers design experiments to assess the compound’s metabolic stability and toxicity?
- Methodological Answer :
- In vitro metabolism : Incubate with liver microsomes (human/rat) and monitor CYP450-mediated degradation via LC-MS/MS .
- Toxicity screening : Use Ames test (bacterial reverse mutation) for mutagenicity and MTT assay for hepatotoxicity in HepG2 cells .
- Metabolite identification : High-resolution LC-MS/MS with fragmentation (CID or HCD) to detect phase I/II metabolites .
Q. What advanced analytical methods are recommended for studying degradation products under stressed conditions?
- Methodological Answer :
- Forced degradation : Expose the compound to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (acid/base), then analyze via:
- HPLC-DAD-ELSD : Track degradation kinetics and isolate impurities .
- LC-HRMS : Identify degradation products using accurate mass and MS/MS fragmentation .
- Solid-state stability : Use DSC/TGA to assess thermal decomposition and XRD for polymorphic changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
